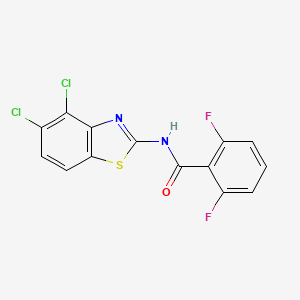![molecular formula C27H26N2O4 B2625642 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid CAS No. 2137485-09-5](/img/structure/B2625642.png)
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid” is a chemical compound with a molecular weight of 430.46 . It has a complex structure with a fluorene group, a piperazine ring, and a phenylacetic acid group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a fluorene group, which is a polycyclic aromatic hydrocarbon composed of three six-membered rings . Attached to this is a methoxy carbonyl group, which is linked to a piperazine ring. The piperazine ring is a six-membered ring with two nitrogen atoms. Finally, there is a phenylacetic acid group attached to the piperazine ring .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Efficient Synthesis and Agonist Activity
An Efficient Synthesis of a Potent PPARpan Agonist : A study describes the efficient synthesis of a compound with potent PPARpan agonist activity, demonstrating the utility of complex piperazine derivatives in therapeutic applications. The synthesis includes regioselective bond formation and an efficient method of introducing an isobutyric acid fragment, showcasing the compound's potential in drug discovery and development (Guo et al., 2006).
Antimicrobial and Antioxidant Activities
Synthesis and Antimicrobial Activity of New Pyridine Derivatives : This research focuses on the synthesis of pyridine derivatives with notable antimicrobial activity. The study utilized 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid to prepare compounds that showed variable and modest activity against bacteria and fungi, highlighting the chemical's potential in antimicrobial drug development (Patel et al., 2011).
In Vitro Antioxidant Activity of Piperazine Derivatives : This research evaluated the antioxidant activity of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives. The study found that one of the compounds was the best radical scavenger, indicating the potential of such compounds in antioxidant applications. This underscores the versatility of piperazine derivatives in addressing oxidative stress-related conditions (Mallesha et al., 2014).
Novel Bioactive Compounds
Discovery of Novel Piperazines as Potent and Orally Active Inhibitors : The research led to the identification of novel (4-piperidinyl)-piperazine derivatives as ACC1/2 non-selective inhibitors. This work highlights the role of piperazine derivatives in the development of treatments for conditions involving acetyl-CoA carboxylase, such as metabolic disorders. The study emphasized the optimization of substituents for enhanced activity and oral bioavailability (Chonan et al., 2011).
Crystal Structure and Synthesis Methods
Crystal Structure of Piperazine Derivatives : Studies on the crystal structure of piperazine-related compounds provide insight into their molecular conformation and intermolecular interactions. This research is crucial for understanding the physicochemical properties of these compounds, influencing their biological activity and drug formulation strategies (Miyata et al., 2004).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c30-26(31)25(19-8-2-1-3-9-19)28-14-16-29(17-15-28)27(32)33-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25H,14-18H2,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFFHERUUDLOKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

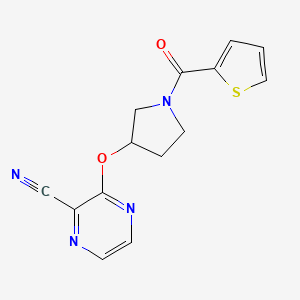
![Ethyl 2-chloro-5-[(methylsulfonyl)amino]benzoate](/img/structure/B2625561.png)
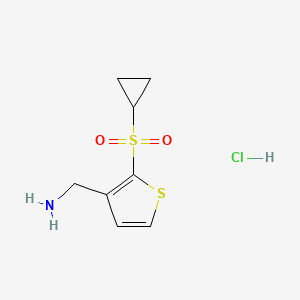
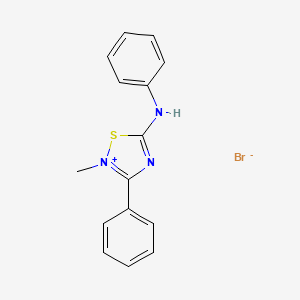
![Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2625565.png)
![N8-[(2-methoxyphenyl)methyl]-5-oxo-N3-[(oxolan-2-yl)methyl]-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B2625566.png)
![1-(1,3-Benzodioxol-5-yl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]thiourea](/img/structure/B2625567.png)
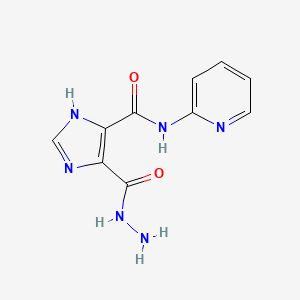
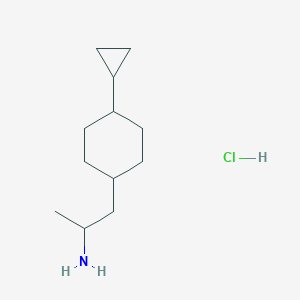
![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2625573.png)
![4-Bromo-2-{[(4-fluorophenyl)amino]methyl}phenol](/img/structure/B2625576.png)
![4-[butyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2625579.png)
![(3-Fluoro-4-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2625580.png)
